[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid
Description
The compound [(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid (CAS: 1142211-78-6) features a thiomorpholine ring (a sulfur-containing heterocycle), an oxoethyl group, a phenyl-substituted amino moiety, and an acetic acid chain. Its molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.38 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
2-(N-(2-oxo-2-thiomorpholin-4-ylethyl)anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-13(15-6-8-20-9-7-15)10-16(11-14(18)19)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSGGWQKXXYYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanisms
The compound has a molecular formula of C₁₄H₁₈N₂O₃S and features a thiomorpholine ring, which contributes to its unique chemical reactivity. The following sections outline the primary chemical reactions it can undergo:
- Oxidation : Involves the addition of oxygen or removal of hydrogen, commonly using agents like potassium permanganate (KMnO₄).
- Reduction : Involves the addition of hydrogen or removal of oxygen, typically using lithium aluminum hydride (LiAlH₄).
- Substitution : Characterized by the replacement of one functional group with another, often utilizing halogens or nucleophiles.
Chemistry
The compound serves as a reagent in various organic synthesis reactions. It is particularly useful in creating complex molecules due to its ability to participate in multiple types of chemical reactions.
Biology
In biological research, [(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid is employed in proteomics to study protein interactions and functions. Its structural characteristics allow it to interact with specific proteins, making it valuable for understanding cellular mechanisms.
Medicine
The compound shows potential therapeutic applications. Preliminary studies suggest that it may act as an anti-inflammatory agent or modulate specific biochemical pathways involved in disease processes. Further research is needed to validate these effects and explore its utility in drug development.
Industry
In industrial applications, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for developing new substances with desired characteristics.
Case Study 1: Proteomics Research
A study investigating the role of this compound in protein interactions demonstrated its efficacy in binding to specific target proteins involved in inflammatory pathways. The results indicated potential therapeutic benefits for conditions such as arthritis.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as a building block for synthesizing new derivatives with enhanced biological activities. The modifications led to compounds exhibiting improved potency against certain cancer cell lines.
Mechanism of Action
The mechanism of action of [(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | CAS Number | Reference |
|---|---|---|---|---|---|
| Target Compound | Thiomorpholine | Phenyl, oxoethyl, acetic acid | 294.38 | 1142211-78-6 | |
| 2-((2-Fluoro-3-(morpholine-4-carboxamidomethyl)phenyl)amino)acetic acid derivatives | Morpholine | Fluorophenyl, carboxamidomethyl | ~350–400 (varies) | Not specified | |
| [2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid | Piperazine-pyrimidine | Pyrimidinyl, phenyl | 347.39 | 1142211-53-7 | |
| 2-([2-(4-METHOXYANILINO)-2-OXO-1-PHENYLETHYL]SULFANYL)ACETIC ACID | None (linear chain) | Phenyl, sulfanyl, methoxyphenyl | 331.39 | 339109-08-9 |
Key Observations :
- The thiomorpholine ring in the target compound introduces sulfur, enhancing lipophilicity compared to oxygenated morpholine derivatives .
- Piperazine-pyrimidine hybrids (e.g., ) exhibit increased nitrogen content, favoring hydrogen bonding and solubility in polar solvents.
- Sulfanyl-containing analogs (e.g., ) may exhibit altered redox reactivity or thiol-mediated biological interactions.
Antimicrobial and Antioxidant Activity
- Thiazolidinone-Acetic Acid Derivatives (e.g., ): Demonstrated cytotoxicity against leukemia cells (IC₅₀: 10–25 μM) and apoptosis induction via mitochondrial pathways .
- Morpholine-Thiazole Hybrids (): Exhibited antibacterial activity (MIC: 6.25–12.5 μg/mL against S. aureus and E. coli) and antioxidant effects (DPPH scavenging: 70–85% at 100 μM) .
Plant Growth Regulation
- Phenylacetic Acid (PAA) Derivatives (): Enhanced shoot regeneration and root elongation in chickpea (Cicer arietinum) at 0.5–1.0 mg/dm³, outperforming IBA and NAA .
- Target Compound : The acetic acid moiety may mimic PAA’s auxin-like activity, though thiomorpholine’s role requires empirical validation.
Physicochemical Properties
Notes:
Comparison with Related Syntheses
- Thiazolidinone Derivatives (): Synthesized via refluxing mercaptoacetic acid with hydrazides in DMF/ZnCl₂, yielding 70–85% .
- Morpholine-Thiazole Hybrids (): Achieved via multicomponent reactions (MCRs) with 60–75% efficiency .
Biological Activity
[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that may contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C₁₄H₁₈N₂O₃S
- CAS Number : 1142211-78-6
- Molecular Weight : 286.36 g/mol
The biological activity of this compound is hypothesized to involve its interaction with specific receptors and enzymes within biological systems. The thiomorpholine ring structure may facilitate binding to various molecular targets, potentially modulating signaling pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies on this compound suggest it may possess moderate antibacterial and antifungal activities.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Gram-positive bacteria | Moderate | 50 - 200 |
| Gram-negative bacteria | Low | 200 - 400 |
| Fungi (Candida spp.) | Moderate | 100 - 300 |
Anticancer Potential
Studies have shown that derivatives of amino acids can inhibit cancer cell proliferation. The specific effects of this compound on cancer cell lines are still under investigation, but initial findings indicate potential cytotoxic effects against certain tumor types.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled study, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent . -
Cytotoxicity Assay :
A cytotoxicity assay was performed using human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values ranging from 25 to 75 µM, indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the thiomorpholine ring or the phenyl group could enhance its potency and selectivity towards specific biological targets.
Q & A
Basic: What synthetic strategies are effective for synthesizing [(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiomorpholin-containing compounds often involves multi-step reactions, including ring formation and functional group coupling. For example:
- Thiomorpholin Ring Formation : Use acetyl chloride and sodium carbonate in dichloromethane to facilitate ring closure, as demonstrated in the synthesis of 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide .
- Amide Bond Formation : Couple the thiomorpholin intermediate with phenylamino-acetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Purification : Employ silica gel chromatography with gradients of methanol in dichloromethane (0–8%) and recrystallization from ethyl acetate to isolate the product .
Key Considerations : Monitor reaction progress with TLC, optimize stoichiometry to avoid side reactions, and ensure anhydrous conditions for high yields.
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
Contradictions between computational models (e.g., molecular docking) and experimental results (e.g., enzyme inhibition assays) require systematic validation:
Orthogonal Assays : Validate bioactivity using multiple assays (e.g., fluorescence polarization, surface plasmon resonance) to confirm target engagement .
Structural Validation : Perform X-ray crystallography (using SHELX ) to verify compound binding modes.
Adjust Computational Parameters : Re-parameterize force fields or include solvent effects in simulations to better match experimental conditions .
SAR Studies : Synthesize analogs with modified substituents to identify structural determinants of activity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiomorpholin ring, phenyl group, and acetic acid backbone. Compare chemical shifts with analogous compounds (e.g., 2-oxo-2-thienylacetic acid ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI/APCI(+) modes) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced: How can regioselectivity challenges during thiomorpholin ring functionalization be addressed?
Methodological Answer:
Regioselective modification of the thiomorpholin ring requires:
Protecting Groups : Temporarily block reactive sites (e.g., acetic acid moiety) using tert-butoxycarbonyl (Boc) groups to direct substitution .
Catalytic Control : Use transition-metal catalysts (e.g., Pd or Cu) to favor specific positions during cross-coupling reactions .
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 4-position of the thiomorpholin ring .
Basic: What in vitro models are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Antifungal Assays : Test against Candida albicans using broth microdilution (CLSI M27-A3 protocol) .
- Antibacterial Screening : Employ Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains in disk diffusion assays .
- Cytotoxicity : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assay to rule off-target effects .
Advanced: How to design stability studies under varying pH and temperature for formulation development?
Methodological Answer:
Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .
HPLC-MS Monitoring : Track degradation products and quantify stability-indicating parameters (e.g., peak area reduction) .
Kinetic Modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations .
Basic: What structural motifs in this compound suggest potential biological targets?
Methodological Answer:
- Thiomorpholin Ring : Analogous to thiazolidinones, which inhibit enzymes like α-glucosidase or histone deacetylases (HDACs) .
- Phenylamino Group : May interact with hydrophobic pockets in kinases or GPCRs, as seen in diarylurea inhibitors .
- Acetic Acid Moiety : Enhances solubility and chelates metal ions in metalloenzyme active sites (e.g., matrix metalloproteinases) .
Advanced: How to address low yield in the final coupling step of the synthesis?
Methodological Answer:
Optimize Coupling Agents : Replace EDC with DCC or HATU to improve amide bond formation efficiency .
Microwave Assistance : Apply microwave irradiation (100°C, 20 min) to accelerate reaction kinetics .
Work-Up Adjustments : Use liquid-liquid extraction (ethyl acetate/water) to recover unreacted starting materials for recycling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
